2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of furo[2,3-d]pyrimidines This compound is characterized by the presence of a furan ring fused to a pyrimidine ring, with chloromethyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Introduction of the pyrimidine ring: The furan ring is then fused with a pyrimidine ring using appropriate reagents and catalysts.
Substitution reactions: The chloromethyl and methoxyphenyl groups are introduced through substitution reactions, often involving chloromethylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives with different functional groups.
Scientific Research Applications
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain kinases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound is a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against CDK2, a target for cancer treatment.
Uniqueness
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloromethyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of furo[2,3-d]pyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C21H18ClN3O3
- Molecular Weight : 395.84 g/mol
- CAS Number : 61491-83-0
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including compounds similar to this compound. In vitro assays demonstrated that these compounds can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in inflammatory processes.
A notable study reported that certain derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating strong anti-inflammatory properties. For instance:
- Compound 5 : IC50 = 0.04 ± 0.09 μmol
- Compound 6 : IC50 = 0.04 ± 0.02 μmol
These results suggest that modifications on the pyrimidine scaffold can enhance anti-inflammatory activity .
Anticancer Activity
The anticancer properties of furo[2,3-d]pyrimidine derivatives have been extensively studied. The compound in focus has shown promise in inhibiting tumor cell growth across various cancer cell lines. For example, a study indicated that derivatives of this class demonstrated significant cytotoxicity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other cancer cell lines with varying IC50 values .
A comparative analysis of related compounds revealed that:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | Caco-2 | 15 |
Compound C | A549 | 8 |
This table illustrates the varying potency of different furo[2,3-d]pyrimidine derivatives against specific cancer types.
Structure–Activity Relationship (SAR)
The biological activities of these compounds are closely linked to their chemical structure. The presence of electron-withdrawing groups such as the chloromethyl group at position 2 enhances their interaction with biological targets. Studies have shown that modifications at specific positions can lead to increased potency against COX enzymes and improved anticancer activity .
Case Studies
- In Vivo Efficacy : In a carrageenan-induced paw edema model in rats, compounds derived from furo[2,3-d]pyrimidines exhibited significant reductions in edema compared to control groups. This indicates their potential as anti-inflammatory agents in clinical settings.
- Mechanistic Studies : Further investigations using Western blotting and RT-PCR techniques revealed that these compounds downregulated the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages, confirming their mechanism of action at the molecular level .
Properties
Molecular Formula |
C21H18ClN3O3 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18ClN3O3/c1-26-14-7-3-12(4-8-14)17-18-20(23)24-16(11-22)25-21(18)28-19(17)13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H2,23,24,25) |
InChI Key |
HYISVZHJOVQSCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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